molecular formula C17H22N2O3 B2538388 3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide CAS No. 2034442-79-8

3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide

Cat. No.: B2538388
CAS No.: 2034442-79-8
M. Wt: 302.374
InChI Key: FPEAUWVXPHXPMF-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide is an organic compound that belongs to the class of amides. This compound features an ethoxyphenyl group, an isoxazole ring, and a propyl chain, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves coupling the ethoxyphenyl group with the isoxazole-propyl intermediate using an amide coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the isoxazole ring.

    Reduction: Reduction reactions could target the amide bond or the isoxazole ring.

    Substitution: The aromatic ring and the isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring and the amide bond are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide
  • 3-(2-ethoxyphenyl)-N-(3-(pyrazol-4-yl)propyl)propanamide
  • 3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)ethyl)propanamide

Uniqueness

3-(2-ethoxyphenyl)-N-(3-(isoxazol-4-yl)propyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-21-16-8-4-3-7-15(16)9-10-17(20)18-11-5-6-14-12-19-22-13-14/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEAUWVXPHXPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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